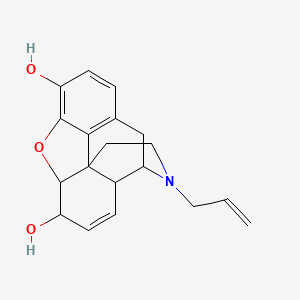

N'-Nor-D-tetrandrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

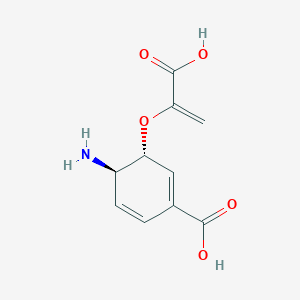

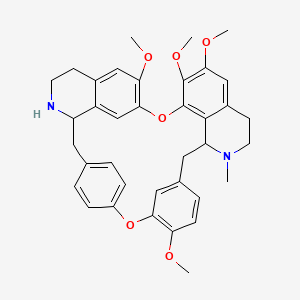

N'-Nor-D-tetrandrine is a natural product found in Trepobates and Stephania with data available.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

N'-Nor-D-tetrandrine has demonstrated potential neuroprotective effects, particularly in the context of vascular dementia. Studies have shown that it can improve behavioral impairments and reduce neuronal necrosis and pathological damage in the hippocampus, suggesting its application in chronic vascular dementia treatment (Lv et al., 2016).

Anti-Arthritis Mechanism

It also exhibits properties that could be beneficial in rheumatoid arthritis (RA) treatment. Research indicates that N'-Nor-D-tetrandrine can restore the balance between T helper (Th) 17 cells and regulatory T (Treg) cells, potentially alleviating the severity of arthritis (Yuan et al., 2016).

Cardiac Hypertrophy Intervention

In the field of cardiovascular diseases, N'-Nor-D-tetrandrine has been studied for its potential to block cardiac hypertrophy by disrupting reactive oxygen species–dependent ERK1/2 signalling (Shen et al., 2010).

Drug Delivery System Enhancement

N'-Nor-D-tetrandrine has been incorporated into drug delivery systems to enhance oral bioavailability. For instance, a phospholipid complex loaded with lipid nanocapsules was developed to improve the solubility and absorption of N'-Nor-D-tetrandrine (Zhao et al., 2013).

Cardiovascular Effects and Mechanisms

It also demonstrates various cardiovascular effects. Its primary action appears to be vasodilatory, which contributes to its antihypertensive action. N'-Nor-D-tetrandrine inhibits vascular contraction and multiple Ca2+ entry pathways, suggesting its utility in hypertension treatment (Kwan & Achike, 2002).

Ebola Virus Inhibition

Significantly, N'-Nor-D-tetrandrine has been identified as an effective small molecule in inhibiting the Ebola virus. Its role in the biosynthesis of tetrandrine in Stephania tetrandra highlights its potential in synthetic biology and metabolic engineering (Li et al., 2020).

Inflammatory Pulmonary Diseases

In the context of pulmonary diseases, N'-Nor-D-tetrandrine has shown efficacy in treating silicosis, asthma, and pulmonary hypertension. Its anti-inflammatory, antifibrogenetic, and immunomodulating effects underscore its potential therapeutic value (Xie et al., 2002).

Cardioprotection in Ischemia–Reperfusion Injury

N'-Nor-D-tetrandrine offers cardioprotection in ischemia–reperfusion injury, potentially involving JAK3/STAT3/Hexokinase II signaling pathways. This underscores its potential in cardiovascular therapy (Zhang et al., 2017).

Antitumor Properties

N'-Nor-D-tetrandrine has been observed to induce cell cycle arrest and apoptosis in various cancer cell types, indicating its potential as a chemopreventive agent or a treatment for certain cancers (Lee et al., 2002).

Eigenschaften

CAS-Nummer |

70191-82-1 |

|---|---|

Produktname |

N'-Nor-D-tetrandrine |

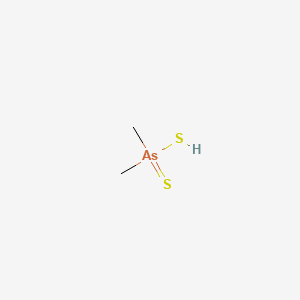

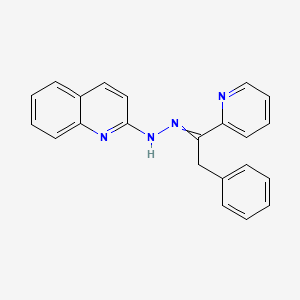

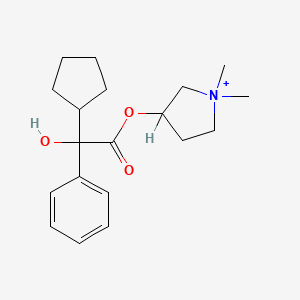

Molekularformel |

C37H40N2O6 |

Molekulargewicht |

608.7 g/mol |

IUPAC-Name |

9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

InChI |

InChI=1S/C37H40N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-33(45-37)31(41-3)19-24(27)12-14-38-28/h6-11,18-21,28-29,38H,12-17H2,1-5H3 |

InChI-Schlüssel |

LHIFPLJVJKKRTD-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)OC)OC |

Kanonische SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)OC)OC |

Andere CAS-Nummern |

38769-08-3 |

Synonyme |

N-(2)-nor-d-tetrandrine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

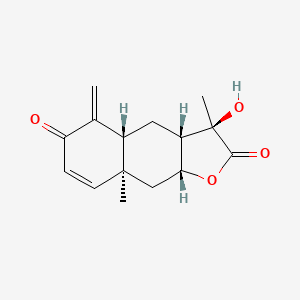

![(1S,9R,10R,12S)-12-Hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1196779.png)